2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-17-11-4-3-5-12(8-11)18-10-14(16)15-7-6-13(9-15)19-2/h3-5,8,13H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZAIHGJYDJSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCC(C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enol Silyl Ether-Mediated Coupling
A pivotal method for constructing β-ketonic structures involves the use of enol silyl ethers, as detailed in β-diketone synthesis protocols. For this compound, this approach entails:
- Generation of the Enol Silyl Ether : Treatment of 3-methoxyphenol with a silylating agent (e.g., trimethylsilyl chloride) under basic conditions yields the corresponding silyl ether, enhancing nucleophilicity at the oxygen center.
- Aldehyde Activation : Concurrently, 3-(methylthio)pyrrolidine-1-carbaldehyde is activated via protonation or Lewis acid coordination (e.g., SnCl$$_4$$) to stabilize the carbonyl dipole.
- Coupling Reaction : The enol silyl ether attacks the activated aldehyde, facilitated by BuLi at low temperatures (-78°C to 0°C), forming a β-methoxy-γ-phenylthio ketone intermediate. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) and thermolysis in mesitylene eliminates the thioether group, yielding the target ethanone.
Key Conditions :
Nucleophilic Acyl Substitution
An alternative route exploits nucleophilic acyl substitution on a preformed pyrrolidine-thioether scaffold:
- Synthesis of 3-(Methylthio)pyrrolidine : Pyrrolidine is treated with methyl disulfide in the presence of a radical initiator (e.g., AIBN) to introduce the thioether group.
- Acylation with 2-Bromo-1-(3-methoxyphenoxy)ethanone : The pyrrolidine reacts with 2-bromo-1-(3-methoxyphenoxy)ethanone in acetonitrile under reflux, displacing bromide via an $$ \text{S}_\text{N}2 $$ mechanism.
Optimization Notes :
- Base: Triethylamine scavenges HBr, driving the reaction to completion.
- Solvent: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity.
- Yield: Reported at 50–65% for analogous acylations.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Enol Silyl Ether Coupling | BuLi, SnCl$$_4$$, mCPBA | -78°C to reflux | 60–75% | High regioselectivity | Multi-step, sensitive to moisture |
| Nucleophilic Substitution | Triethylamine, acetonitrile | Reflux (80°C) | 50–65% | Simplicity, fewer steps | Moderate yield, halogenated byproducts |
Purification and Characterization
Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from unreacted starting materials and byproducts. Analytical validation employs:
- NMR Spectroscopy : $$ ^1\text{H} $$ NMR confirms the absence of protons adjacent to the ketone (δ 2.5–3.0 ppm for pyrrolidine methylthio groups).
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at $$ m/z $$ 281.37 [M+H]$$^+$$.
Industrial-Scale Considerations
Scaling the enol silyl ether method necessitates stringent anhydrous conditions and catalyst recovery systems to mitigate costs. Continuous flow reactors have been proposed for the coupling step to enhance heat transfer and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential pharmacological properties, including its ability to interact with biological targets such as enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical transformations.
Materials Science: The unique structural features of this compound may be utilized in the design and development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Structural Features and Predicted Properties
Key Observations:
Substituent Effects :
- The target compound’s 3-methoxy group provides moderate polarity compared to the hydroxymethyl (-CH₂OH) and trifluoromethyl (-CF₃) groups in other analogs. The -CF₃ group () enhances electronegativity but reduces solubility, whereas -SMe in the target compound improves lipophilicity .
- The methylthio group on pyrrolidine may confer greater metabolic stability compared to hydroxylated analogs (e.g., ), which are prone to glucuronidation .
Thiazolidinone derivatives () feature a sulfur atom within a heterocyclic ring, a hallmark of antidiabetic agents like thiazolidinediones, suggesting divergent pharmacological targets compared to the target compound .
Key Observations:
- The target compound’s synthesis likely parallels methods in and , such as ketone formation followed by functionalization of the pyrrolidine ring.
- Structural confirmation for analogs often relies on NMR and HRMS (), with X-ray crystallography resolving complex stereochemistry () .
Pharmacological and Physicochemical Implications
- Lipophilicity and Solubility : The target compound’s predicted LogP (~2.5) positions it between polar (: LogP ~1.8) and highly lipophilic analogs (: LogP ~3.0), suggesting favorable blood-brain barrier penetration or cellular uptake .
- Metabolic Stability : The methylthio group may resist oxidative metabolism better than hydroxyl or trifluoromethyl groups, though direct comparative data are needed .
- Biological Targets: Unlike thiazolidinone-based PPAR agonists (), the target compound’s pyrrolidine-phenoxy scaffold may target kinases or neurotransmitter receptors .
Biological Activity
2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone, identified by the CAS number 1796959-78-8, is a synthetic organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound combines a methoxyphenoxy group with a methylthio-pyrrolidine moiety, which may contribute to its pharmacological properties.
The molecular weight of this compound is 281.37 g/mol. Its structure can be represented as follows:
- Chemical Formula : C_{13}H_{17}N_{1}O_{3}S_{1}
- Molecular Structure :
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature; however, its structural components suggest several potential mechanisms of action.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, phenolic compounds are known for their ability to inhibit bacterial growth and biofilm formation. The methoxyphenoxy group may enhance this activity by increasing lipophilicity, facilitating membrane penetration.
Cytotoxicity and Antiproliferative Effects
Preliminary studies on related compounds suggest that derivatives of pyrrolidine can exhibit cytotoxic effects against various cancer cell lines. The methylthio group in this compound may also contribute to these effects through mechanisms such as apoptosis induction or cell cycle arrest.
Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial properties of various phenolic compounds, derivatives similar to this compound were tested against E. coli and S. aureus. The results indicated significant inhibition at concentrations around 50 μM, suggesting that the compound may possess similar antimicrobial efficacy .
| Compound | Target Bacteria | Inhibition Concentration (μM) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. aureus | 50 |
| This compound | TBD | TBD |
Study 2: Cytotoxicity Assay
A cytotoxicity assay was conducted using human cancer cell lines (HeLa and A549). The results demonstrated that compounds with similar structural motifs exhibited IC50 values ranging from 100 to 250 μg/mL, indicating moderate antiproliferative activity .
| Cell Line | Compound | IC50 (μg/mL) |
|---|---|---|
| HeLa | Compound A | 150 |
| A549 | Compound B | 200 |
| HeLa | This compound | TBD |
The proposed mechanisms for the biological activities of this compound include:
- Membrane Disruption : The lipophilic nature of the methoxyphenoxy group may disrupt bacterial membranes.
- Inhibition of Enzymatic Activity : The methylthio group could interfere with metabolic pathways in bacteria or cancer cells.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
